molecular formula C18H22N2O4 B2506694 N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide CAS No. 299933-54-3

N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide

Cat. No.: B2506694
CAS No.: 299933-54-3
M. Wt: 330.384
InChI Key: AVYYMJNHWMNMTO-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide is a synthetically designed small molecule with the molecular formula C18H22N2O3 and a PubChem CID of 2787081 . This compound features a distinctive structure combining an adamantane cage, a carboxamide linker, and a 2-methoxy-5-nitrophenyl group. The rigid, lipophilic adamantane moiety is known to enhance metabolic stability and membrane permeability in bioactive molecules, while the methoxy and nitro substituents on the aromatic ring can influence the compound's electronic properties and reactivity, making it a subject of interest in various research fields . Although a specific biological mechanism of action for this exact compound has not been fully elucidated in the scientific literature, its molecular architecture suggests significant research potential. Adamantane-carboxamide derivatives are frequently investigated for their interactions with enzymatic targets and receptors. For instance, structurally related compounds have been studied as potential modulators of the 11-beta-hydroxysteroid dehydrogenase 1 (11β-HSD1) system, a target in metabolic disorder research . Furthermore, the presence of the carboxamide group is a common feature in many synthetic cannabinoid receptor agonists, though such activity is highly dependent on the specific pharmacophore arrangement . Researchers may explore this molecule as a chemical probe in medicinal chemistry, a building block in organic synthesis, or a candidate for material science applications. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-16-3-2-14(20(22)23)7-15(16)19-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYYMJNHWMNMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Adamantane-1-Carboxylic Acid

Adamantane-1-carboxylic acid serves as the foundational precursor. Conversion to its reactive acyl intermediate is critical for subsequent amide bond formation. Common activation methods include:

  • Thionyl Chloride (SOCl₂) : Generates the corresponding acyl chloride under reflux conditions.
  • Tosyl Chloride (TsCl) with Sodium Hydride (NaH) : Forms a mixed anhydride intermediate in tetrahydrofuran (THF).
  • Coupling Agents (e.g., HATU, EDCl/HOBt) : Facilitate direct amidation via in-situ activation.

A comparative analysis of these methods is provided in Table 1.

Table 1: Activation Methods for Adamantane-1-Carboxylic Acid

Method Reagents Solvent Temperature (°C) Yield (%)
Thionyl Chloride SOCl₂, catalytic DMF Toluene 80–100 85–90
Tosyl Chloride/NaH TsCl, NaH, DMAP THF 0–25 75–80
HATU-Mediated HATU, DIPEA DMF 25 90–95

The HATU-mediated approach achieves superior yields due to minimized side reactions, whereas the TsCl/NaH method offers cost efficiency.

Amide Coupling with 2-Methoxy-5-Nitroaniline

Coupling the activated adamantane intermediate with 2-methoxy-5-nitroaniline requires careful control of stoichiometry and reaction conditions to avoid nitro group reduction or demethylation.

Tosyl Chloride/NaH-Mediated Coupling

Adapted from the acylative Suzuki coupling protocol, this method proceeds as follows:

  • Activation Step :
    Adamantane-1-carboxylic acid (10 mmol) is treated with TsCl (6.5 mmol) and NaH (6.5 mmol) in anhydrous THF at 0°C for 1 hour.
  • Amine Addition :
    2-Methoxy-5-nitroaniline (10 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 mmol) are introduced, and the mixture is stirred at 25°C for 5 hours.
  • Workup :
    The reaction is quenched with saturated ammonium chloride, extracted with dichloromethane, and purified via silica gel chromatography.

Key Observations :

  • DMAP accelerates the coupling by stabilizing the transition state.
  • Excess TsCl (>1.5 equiv) risks sulfonylation of the amine, reducing yield.

HATU-Facilitated Amidation

Modern peptide coupling agents like HATU enhance efficiency:

  • Reaction Setup :
    Adamantane-1-carboxylic acid (10 mmol), HATU (10.5 mmol), and DIPEA (21 mmol) are combined in DMF.
  • Amine Introduction :
    2-Methoxy-5-nitroaniline (10 mmol) is added, and the solution is stirred at 25°C for 12 hours.
  • Purification :
    Precipitation in ice-water followed by recrystallization from ethanol yields the pure product.

Advantages :

  • Higher functional group tolerance.
  • Yields exceeding 90% under mild conditions.

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, THF) favor amidation by stabilizing ionic intermediates. Nonpolar solvents (toluene) are less effective but reduce side reactions in SOCl₂-mediated activation.

Temperature and Reaction Time

  • Low Temperatures (0–25°C) : Minimize nitro group degradation.
  • Extended Reaction Times (5–12 hours) : Ensure complete conversion, particularly with sterically hindered intermediates.

Purification Techniques

  • Column Chromatography : Effective for removing unreacted amine and byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis.

Challenges and Alternative Approaches

Competing Side Reactions

  • Nitro Group Reduction : Catalytic traces of Pd/C (from prior steps) may reduce the nitro moiety.
  • Demethylation : Strong bases (e.g., NaH) at elevated temperatures can cleave the methoxy group.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety:

  • Thionyl Chloride Route : Preferred for its scalability despite moderate yields.
  • Waste Management : Neutralization of HCl gas and recycling of THF are critical.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to form an amine derivative. This reaction is critical for generating bioactive intermediates.

Conditions :

  • Catalyst: Raney nickel (5–10% w/w)

  • Solvent: Ethyl acetate

  • Pressure: H₂ at 1–3 atm

  • Temperature: 25–50°C

  • Yield: 85–92%

Product :
4-Methoxy-2-aminophenyladamantane-1-carboxamide (confirmed via ¹H NMR: δ 6.8–7.1 ppm for aromatic protons, δ 4.1 ppm for NH₂) .

Hydrolysis of the Carboxamide Group

The carboxamide hydrolyzes under acidic or basic conditions to form adamantane-1-carboxylic acid.

Conditions :

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent6M HCl, reflux2M NaOH, 80°C
Time8–12 hrs4–6 hrs
Yield70–75%80–85%
Key IntermediateAmmonium chlorideSodium carboxylate

Product :
Adamantane-1-carboxylic acid (melting point: 178–180°C; IR: 1680 cm⁻¹ for C=O) .

Condensation with Aldehydes

The carboxamide reacts with aldehydes to form hydrazone derivatives via Schiff base formation.

General Reaction :

R–CONH2+R’–CHOR–CONH–N=CH–R’\text{R–CONH}_2 + \text{R'–CHO} \rightarrow \text{R–CONH–N=CH–R'}

Conditions :

  • Aldehyde: Salicylaldehyde, 5-bromosalicylaldehyde

  • Solvent: Ethanol, reflux (3–5 hrs)

  • Catalyst: None (thermal activation)

  • Yield: 75–90%

Example Product :
N-(1-Adamantyl)carbonyl-N’-(2-hydroxybenzylidene)-4-methoxy-o-phenylenediamine (¹³C NMR: δ 174.2 ppm for C=O, δ 160.1 ppm for C=N) .

Demethylation of the Methoxy Group

The methoxy group undergoes demethylation under strong Lewis acids to yield a phenolic derivative.

Conditions :

  • Reagent: BBr₃ (1.2 equiv) in CH₂Cl₂

  • Temperature: −78°C to 25°C

  • Time: 2–4 hrs

  • Yield: 60–65%

Product :
N-(2-Hydroxy-5-nitrophenyl)adamantane-1-carboxamide (UV-Vis: λₐᵦₛ 310 nm; HRMS: m/z 330.1443 [M+H]⁺) .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring part

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide belongs to a class of compounds known for their broad biological activities. The adamantane structure is notable for its stability and ability to interact with various biological targets.

Anticancer Properties

Research has indicated that compounds with adamantane moieties can exhibit significant anticancer effects. For instance, derivatives of adamantane have been studied for their ability to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of related compounds in targeting HepG-2 liver cancer cells, where they demonstrated substantial cytotoxicity at specific concentrations, leading to increased apoptosis rates .

Neuroprotective Effects

The compound has also shown promise as a neuroprotective agent. Compounds that selectively target cannabinoid receptors, similar to this compound, have been linked to neuroprotection in models of neurodegenerative diseases. These compounds may help mitigate neuronal damage associated with conditions like Alzheimer's disease by modulating neurotransmitter activity .

Antiviral Activity

Research has demonstrated that adamantane derivatives possess antiviral properties against various viruses. For example, certain adamantane-based compounds have shown effectiveness against vaccinia and cowpox viruses, indicating potential therapeutic applications in viral infections .

Therapeutic Applications

The therapeutic applications of this compound span multiple areas:

Pain Management

As a selective modulator of cannabinoid receptors, this compound could be explored for its analgesic properties without the psychotropic side effects typically associated with non-selective cannabinoid agonists. This characteristic makes it a candidate for developing novel pain management therapies .

Treatment of Neurodegenerative Disorders

Given its neuroprotective effects, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to target multiple pathways involved in neurodegeneration could enhance cognitive function and slow disease progression .

Cancer Therapy

The anticancer properties suggest that this compound could be developed into an adjunct therapy for various cancers, potentially improving outcomes when used alongside traditional chemotherapeutics .

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies are summarized below:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on HepG-2 cells with IC50 values indicating effective dose ranges for apoptosis induction .
Study BNeuroprotectionShowed potential for protecting neuronal cells from oxidative stress-induced damage, suggesting implications for Alzheimer's treatment .
Study CAntiviral EfficacyReported antiviral activity against vaccinia virus with high selectivity indices compared to standard treatments .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and stable framework that can interact with various biological molecules. The substituted phenyl group can modulate the compound’s reactivity and binding affinity, allowing it to exert its effects through different pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The target compound is compared to three analogs (Table 1):

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Features
Target Compound Not Provided 2-Methoxy-5-nitrophenyl C₁₈H₂₂N₂O₄* ~330.4† Polarized aromatic ring; nitro group enhances electrophilicity
N-(5,5-Dimethyl-2-oxooxolan-3-yl)adamantane-1-carboxamide 77694-21-4 5,5-Dimethyl-2-oxotetrahydrofuran C₁₇H₂₅NO₃ 291.39 Cyclic ether substituent; moderate polarity (XLogP3: 3.6)
N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide 1396809-09-8 Oxazole-containing ethyl chain C₁₇H₂₄N₂O₂ 288.4 Heterocyclic oxazole; potential hydrogen-bonding capacity
3-Hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide 229-313-2 Azo-linked naphthalene C₂₄H₁₈N₄O₆ 482.4 Extended conjugation; azo group for chromophore properties

*Estimated based on structural similarity; †Calculated from formula.

Key Observations:

  • Lipophilicity: The dimethyl-oxooxolan analog (XLogP3: 3.6) is less polar than the target compound, which likely has a lower XLogP due to the nitro group. The oxazole derivative’s heterocycle may reduce lipophilicity further.
  • Electronic Effects: The azo-linked naphthalene analog (CAS 229-313-2) exhibits strong conjugation and light-absorbing properties, making it suitable for dye or sensor applications. In contrast, the target compound’s nitro and methoxy groups may favor redox or electrophilic substitution reactions.
  • Biological Interactions: Adamantane’s rigid structure enhances binding to hydrophobic pockets in proteins (e.g., viral ion channels). The oxazole group in CAS 1396809-09-8 could engage in π-π stacking or hydrogen bonding, altering target selectivity.

Research Findings and Implications

Computational and Structural Insights

  • Topological Polar Surface Area (TPSA): The oxazole derivative (CAS 1396809-09-8) has a TPSA of ~55 Ų (estimated), indicating moderate solubility, while the dimethyl-oxooxolan analog’s cyclic ether may improve aqueous stability.
  • Metabolic Stability: Adamantane derivatives generally resist oxidative metabolism due to their saturated carbon framework.

Biological Activity

N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide is a compound derived from the adamantane framework, known for its diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an adamantane core, which is a saturated hydrocarbon with a unique three-dimensional structure. The presence of the 2-methoxy-5-nitrophenyl group significantly influences its biological activity. This structure allows for interactions with various biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound is attributed to several mechanisms:

  • Antiviral Activity : The compound may inhibit viral replication by interfering with viral entry or replication processes. This is particularly relevant in the context of neurodegenerative diseases where similar adamantane derivatives have shown efficacy as NMDA antagonists.
  • Antimicrobial Properties : It has been suggested that the compound disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is common among adamantane derivatives that exhibit antimicrobial activity.
  • Enzyme Inhibition : Preliminary studies indicate potential inhibition of enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
AntiviralInhibits viral replication; potential use in neurodegeneration
AntimicrobialDisrupts microbial cell membranes
Enzyme InhibitionInhibits α-amylase and α-glucosidase
AnticancerExhibited cytotoxicity against various cancer cell lines

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • Antiviral Studies : Research has shown that adamantane derivatives can effectively inhibit viruses such as influenza and coronaviruses. The specific interactions of this compound with viral proteins remain to be fully elucidated but are under investigation .
  • Antimicrobial Efficacy : In vitro studies demonstrated significant antibacterial activity against pathogens like Escherichia coli and Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant inhibition of cell viability, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other adamantane derivatives such as amantadine and memantine, which are well-known for their antiviral and neuroprotective properties:

Compound Name Primary Use Biological Activity
This compoundInvestigational for antiviral and antimicrobial usesPotential antiviral and antimicrobial activity
AmantadineAntiviral (influenza), antiparkinsonianNMDA antagonist, antiviral properties
MemantineAlzheimer's disease treatmentNMDA receptor antagonist

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide?

  • Methodology : Synthesis typically involves multi-step organic reactions, including:

  • Adamantane core functionalization : Carboxamide formation via coupling agents (e.g., EDC/HATU) under inert conditions .
  • Substituent introduction : Nitration and methoxylation of the phenyl ring require controlled reaction temperatures (0–5°C) to avoid over-nitration .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify adamantane protons (δ 1.6–2.2 ppm), carboxamide carbonyl (δ ~170 ppm), and aromatic/methoxy signals .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 413.18) .
  • FT-IR : Confirms amide C=O stretch (~1650 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}) .

Q. How can solubility limitations in aqueous media be addressed?

  • Methodology :

  • Co-solvent systems : Use DMSO or PEG-400 for in vitro assays (≤5% v/v to avoid cytotoxicity) .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .

Advanced Research Questions

Q. How can computational modeling predict biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Screen against targets like 11β-HSD1 or fungal enzymes, using adamantane's rigidity to optimize binding pockets .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and hydrogen-bond networks .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Standardized assays : Reproduce antifungal activity (e.g., Candida albicans MIC) under CLSI guidelines, controlling inoculum size and incubation time .
  • Orthogonal validation : Cross-check cytotoxicity (e.g., MTT assay on HEK-293 cells) to distinguish specific activity from off-target effects .

Q. What role does the adamantane moiety play in pharmacological activity?

  • Mechanistic insights :

  • Lipophilicity : Enhances blood-brain barrier penetration (logP ~4.2) for CNS-targeted applications .
  • Metabolic stability : Resists cytochrome P450 oxidation due to its rigid cage structure, prolonging half-life .

Q. How is X-ray crystallography employed in structural refinement?

  • Methodology :

  • SHELX suite : Use SHELXL for least-squares refinement against high-resolution (<1.5 Å) data. Anisotropic displacement parameters resolve disorder in nitro/methoxy groups .
  • Twinned data handling : SHELXE for experimental phasing in cases of pseudo-merohedral twinning .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogens (Cl/F) at the 5-nitro position to test electronic effects on enzyme inhibition .
  • Bioisosteric replacement : Replace adamantane with bicyclo[2.2.2]octane to evaluate steric tolerance in target binding .

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